molecular formula C11H22F2 B14323900 Undecane, 6,6-difluoro- CAS No. 103383-71-7

Undecane, 6,6-difluoro-

Cat. No.: B14323900
CAS No.: 103383-71-7
M. Wt: 192.29 g/mol
InChI Key: UBXMLIMUNLHFBP-UHFFFAOYSA-N
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Description

Undecane, 6,6-difluoro-: is a fluorinated alkane with the molecular formula C11H22F2 . This compound is part of a class of chemicals known as alkanes, which are saturated hydrocarbons. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of undecane, 6,6-difluoro- typically involves the fluorination of undecane. One common method is the nucleophilic fluorination using reagents such as DMPU/HF, which offers high acidity and compatibility with cationic metal catalysts . This method allows for the regioselective introduction of fluorine atoms into the alkane chain.

Industrial Production Methods: Industrial production of fluorinated alkanes like undecane, 6,6-difluoro- often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized fluorination reagents and catalysts is crucial to achieve the desired fluorination without unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Undecane, 6,6-difluoro- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the molecule can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, although the presence of fluorine atoms can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used to replace the fluorine atoms.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

Undecane, 6,6-difluoro- has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated compounds on biological membranes.

    Medicine: Fluorinated alkanes are often explored for their potential use in pharmaceuticals, particularly in drug design and delivery.

    Industry: The compound is used in the production of specialty chemicals and materials, including lubricants, surfactants, and polymers.

Mechanism of Action

The mechanism by which undecane, 6,6-difluoro- exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and function.

Comparison with Similar Compounds

    Undecane: A non-fluorinated alkane with the molecular formula C11H24.

    Decane: A shorter-chain alkane with the molecular formula C10H22.

    Dodecane: A longer-chain alkane with the molecular formula C12H26.

Comparison: Undecane, 6,6-difluoro- is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated alkanes. Fluorination can increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications where these properties are desired.

Properties

CAS No.

103383-71-7

Molecular Formula

C11H22F2

Molecular Weight

192.29 g/mol

IUPAC Name

6,6-difluoroundecane

InChI

InChI=1S/C11H22F2/c1-3-5-7-9-11(12,13)10-8-6-4-2/h3-10H2,1-2H3

InChI Key

UBXMLIMUNLHFBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(F)F

Origin of Product

United States

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